
Benzene, 1-(dimethoxymethylsilyl)-3-methyl-
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Overview
Description
Benzene, 1-(dimethoxymethylsilyl)-3-methyl- is an organosilicon compound that features a benzene ring substituted with a dimethoxymethylsilyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(dimethoxymethylsilyl)-3-methyl- typically involves the reaction of 3-methylphenylmagnesium bromide with dimethoxymethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(dimethoxymethylsilyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce the corresponding silane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. Common reagents include nitric acid, sulfuric acid, and halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid for sulfonation; halogens (Cl2, Br2) with a Lewis acid catalyst (FeCl3, AlCl3) for halogenation.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Corresponding silane.
Substitution: Nitro, sulfonyl, or halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-(dimethoxymethylsilyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silicon-containing compounds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(dimethoxymethylsilyl)-3-methyl- involves its interaction with various molecular targets and pathways The dimethoxymethylsilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane linkages These reactions are crucial in the formation of silicon-based materials
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-(trimethylsilyl)-3-methyl-: Similar structure but with a trimethylsilyl group instead of a dimethoxymethylsilyl group.
Benzene, 1-(dimethylsilyl)-3-methyl-: Similar structure but with a dimethylsilyl group instead of a dimethoxymethylsilyl group.
Benzene, 1-(methoxymethylsilyl)-3-methyl-: Similar structure but with a methoxymethylsilyl group instead of a dimethoxymethylsilyl group.
Uniqueness
Benzene, 1-(dimethoxymethylsilyl)-3-methyl- is unique due to the presence of the dimethoxymethylsilyl group, which imparts distinct chemical properties such as increased reactivity towards hydrolysis and the ability to form stable siloxane linkages. These properties make it a valuable compound in the synthesis of advanced materials and in various chemical transformations.
Properties
Molecular Formula |
C10H14O2Si |
---|---|
Molecular Weight |
194.30 g/mol |
InChI |
InChI=1S/C10H14O2Si/c1-8-5-4-6-9(7-8)13-10(11-2)12-3/h4-7,10H,1-3H3 |
InChI Key |
VHQXOQRKSSSHKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Si]C(OC)OC |
Origin of Product |
United States |
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